S-[4-(acetylamino)-3-nitrophenyl] ethanethioate
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Overview
Description
S-[4-(acetylamino)-3-nitrophenyl] ethanethioate is a chemical compound with the molecular formula C10H10N2O5S It is characterized by the presence of an acetylamino group, a nitro group, and an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(acetylamino)-3-nitrophenyl] ethanethioate typically involves the reaction of 4-(acetylamino)-3-nitrophenol with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
S-[4-(acetylamino)-3-nitrophenyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.
Substitution: The ethanethioate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(amino)-3-nitrophenyl ethanethioate.
Reduction: Formation of 4-(acetylamino)-3-aminophenyl ethanethioate.
Substitution: Formation of various substituted ethanethioates depending on the nucleophile used.
Scientific Research Applications
S-[4-(acetylamino)-3-nitrophenyl] ethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of S-[4-(acetylamino)-3-nitrophenyl] ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, disruption of protein-protein interactions, or induction of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(acetylamino)-3-nitrophenyl acetate
- Ethanethioic acid, S-[2-(acetylamino)ethyl] ester
- 3-[4-(acetylamino)-3-nitrophenyl]propanoic acid
Uniqueness
S-[4-(acetylamino)-3-nitrophenyl] ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
Properties
CAS No. |
194801-17-7 |
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Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
S-(4-acetamido-3-nitrophenyl) ethanethioate |
InChI |
InChI=1S/C10H10N2O4S/c1-6(13)11-9-4-3-8(17-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,13) |
InChI Key |
HKUYSYJKZLRLNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)SC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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